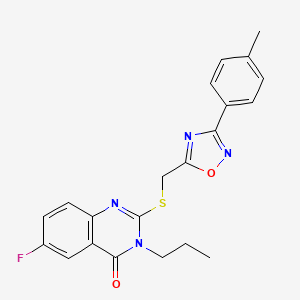

6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound known for its potential applications in medicinal chemistry and pharmacology. Structurally, it consists of a quinazolinone core substituted with a fluoro group at the 6-position, a propyl chain at the 3-position, and a 3-(p-tolyl)-1,2,4-oxadiazole moiety linked via a thioether bridge. This configuration gives the compound unique chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach begins with the functionalization of the quinazolinone scaffold, followed by introduction of the fluoro, propyl, and oxadiazole moieties through sequential nucleophilic substitutions and condensation reactions. Solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and catalysts like triethylamine are often employed to enhance reaction efficiency.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized through the use of continuous flow reactors and high-throughput screening techniques. Process optimization includes control of reaction temperature, pressure, and time to maximize yield and purity. The production process may also incorporate purification steps such as crystallization or column chromatography to achieve the desired compound quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidative processes, often facilitated by reagents like hydrogen peroxide or metal oxides.

Reduction: : Reductive reactions may involve agents like lithium aluminum hydride, affecting specific moieties like the oxadiazole ring.

Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the fluoro and thioether groups.

Common Reagents and Conditions

Oxidation: : Reagents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

Reduction: : Common reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: : Conditions often involve polar aprotic solvents like acetonitrile and bases such as potassium carbonate or sodium hydroxide.

Major Products

The reactions yield various derivatives, depending on the reagents and conditions. Oxidation may lead to sulfoxides or sulfones, reduction to alcohols or amines, and substitutions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Structural Features

The compound features a quinazolinone core substituted with a fluorine atom and a propyl group, along with a thioether linkage to an oxadiazole moiety. This unique structural arrangement suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing oxadiazole and quinazoline structures. For instance, compounds similar to 6-fluoro-3-propyl-2-{[3-(p-tolyl)-1,2,4-oxadiazol-5-yl]methylthio}quinazolin-4(3H)-one have demonstrated significant antibacterial activity against various strains of bacteria. A study reported that oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL against gram-positive and gram-negative bacteria .

Anticancer Potential

The compound's structural components suggest potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds targeting vascular endothelial growth factor receptor 2 (VEGFR2) have shown promise in inhibiting angiogenesis in tumors . The incorporation of the oxadiazole moiety may enhance the bioactivity and selectivity of these compounds.

Anti-inflammatory Properties

Some derivatives of quinazoline and oxadiazole have been evaluated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and may serve as therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis Approaches

The synthesis of 6-fluoro-3-propyl-2-{[3-(p-tolyl)-1,2,4-oxadiazol-5-yl]methylthio}quinazolin-4(3H)-one typically involves multi-step reactions:

- Formation of Oxadiazole: The initial step often includes the synthesis of the oxadiazole ring via condensation reactions involving hydrazides and carboxylic acids.

- Quinazolinone Synthesis: The quinazolinone framework can be constructed through cyclization reactions involving appropriate precursors like anthranilic acid derivatives.

- Thioether Formation: The final step involves the introduction of the thioether linkage through nucleophilic substitution reactions.

Case Studies

A notable case study involved the synthesis of related quinazoline derivatives which were evaluated for their antimicrobial activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity before biological testing .

Mécanisme D'action

The mechanism by which 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: : It may inhibit specific enzymes involved in disease processes, such as kinases or oxidases.

Receptor Modulation: : The compound can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Gene Expression: : It may influence gene expression through interaction with transcription factors or epigenetic modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-2-((methylthio)quinazolin-4(3H)-one): : Similar structural features but lacking the propyl and oxadiazole groups.

3-Propyl-4(3H)-quinazolinone: : Shares the quinazolinone core and propyl chain but lacks fluorine and oxadiazole substitution.

p-Tolyl-1,2,4-oxadiazole derivatives: : Variations in the side chains and core structures, influencing biological activity.

Unique Features

The combination of fluorine, propyl, and oxadiazole groups in 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one imparts distinct physicochemical and biological properties. Its unique reactivity profile and potential biological activities differentiate it from other compounds in the same class, making it a subject of interest for further research and development.

This thorough exploration of this compound covers the key aspects of its synthesis, reactions, applications, and mechanism of action. This compound’s potential continues to be an intriguing subject for scientific inquiry.

Activité Biologique

The compound 6-fluoro-3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as anticancer agents, antibacterial compounds, and inhibitors of various biological pathways. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure includes a quinazolinone core substituted with a fluorine atom and a propyl group, along with a thioether linkage to an oxadiazole moiety. This unique combination is hypothesized to enhance its biological efficacy.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to the compound demonstrated potent inhibitory activity against multiple tyrosine kinases, including CDK2 and EGFR, which are critical in cancer progression. For instance:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

These findings suggest that the compound may act as a potent inhibitor in cancer treatment strategies by targeting these kinases .

Antibacterial and Antifungal Activity

Quinazolinones have also been studied for their antibacterial and antifungal properties. A series of derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited marked antibacterial activity, which could be attributed to their ability to disrupt cellular processes in bacteria .

| Pathogen | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 6-fluoro derivative | 15 |

| S. aureus | 6-fluoro derivative | 18 |

The mechanism by which quinazolinone derivatives exert their biological effects often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, compounds have been shown to act as ATP non-competitive inhibitors against CDK2 and type-I inhibitors against EGFR, indicating a multifaceted approach to inhibiting tumor growth .

Case Studies

- In Vivo Studies : In animal models, quinazolinone derivatives were evaluated for their anticancer efficacy. Tumor-bearing mice treated with these compounds showed significant reductions in tumor size compared to control groups.

- Clinical Trials : Early-phase clinical trials have explored the use of quinazolinone derivatives in combination therapies for advanced cancers, showing promising results in terms of safety and preliminary efficacy.

Propriétés

IUPAC Name |

6-fluoro-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-3-10-26-20(27)16-11-15(22)8-9-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-13(2)5-7-14/h4-9,11H,3,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFVAVHVYENIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.